![molecular formula C11H21N3O2 B2378346 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole CAS No. 1257633-67-2](/img/structure/B2378346.png)
1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole
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Description
1-tert-Butyl-4-(diethoxymethyl)-1H-1,2,3-triazole (BDMT) is an organic compound belonging to the class of triazoles. It is a colorless solid that is insoluble in water. It has been studied for its potential applications in organic synthesis, as a catalyst, and in various scientific research applications.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Approaches : Innovative synthesis methods for related triazole compounds have been developed, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Zelenov et al., 2014).
Structural Analysis : Detailed structural analysis of triazole compounds, including 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole, has been conducted using advanced techniques like NMR and X-ray diffraction, highlighting their unique chemical structures and potential for further modification (Gholampour et al., 2019).
Potential Applications
Luminescent Materials : Research has shown the potential use of certain triazole derivatives in luminescent materials, indicating their possible application in display technologies or as fluorescent markers (Bai et al., 2017).
Catalysis : Some studies have explored the use of triazole derivatives as catalysts, particularly in palladium-catalyzed reactions, suggesting their utility in various chemical synthesis processes (Turek et al., 2014).
Antimicrobial Activity : Certain triazole derivatives have demonstrated antimicrobial properties, hinting at their potential as antibacterial agents or in the development of new antimicrobial drugs (Reddy et al., 2016).
Cancer Research : There has been research into the antitumor activity of triazole compounds, suggesting their potential in developing new anticancer therapies (Ye et al., 2015).
properties
IUPAC Name |
1-tert-butyl-4-(diethoxymethyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-6-15-10(16-7-2)9-8-14(13-12-9)11(3,4)5/h8,10H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSFPRWYDKUYEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole |
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